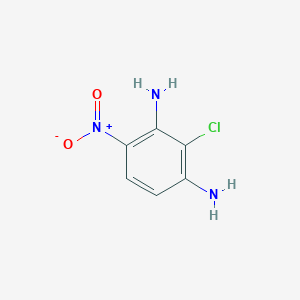

2-氯-4-硝基苯-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-4-nitrobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-nitrobenzene-1,3-diamine” consists of a benzene ring with a chlorine atom, a nitro group, and two amine groups attached to it . The positions of these substituents on the benzene ring can significantly influence the properties and reactivity of the molecule.

科学研究应用

- 2-Chloro-4-nitrobenzene-1,3-diamine serves as an intermediate in the synthesis of dyes and pigments . Its chemical structure allows for modifications that lead to vibrant colorants used in textiles, printing, and other industries.

- 1-Chloro-2,4-dinitrobenzene , a closely related compound, is used as a reagent for detecting and quantifying pyridine derivatives. Researchers can assess the presence of pyridine-containing compounds in various samples using this method .

Dye and Pigment Intermediates

Detection and Determination of Pyridine Compounds

These applications highlight the versatility of 2-Chloro-4-nitrobenzene-1,3-diamine in both analytical techniques and chemical synthesis. Researchers continue to explore its properties and potential across various scientific domains . If you need further details or additional applications, feel free to ask! 😊

作用机制

Target of Action

The primary target of 2-Chloro-4-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

2-Chloro-4-nitrobenzene-1,3-diamine interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of 2-Chloro-4-nitrobenzene-1,3-diamine with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the compound . The downstream effects of this interaction include the formation of various substituted benzene derivatives .

Result of Action

The molecular and cellular effects of 2-Chloro-4-nitrobenzene-1,3-diamine’s action are largely dependent on the specific context in which it is used. In general, the compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of properties and potential applications, depending on the specific substituents that are introduced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-nitrobenzene-1,3-diamine. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which the compound participates

属性

IUPAC Name |

2-chloro-4-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLGTOMYCVBTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572701 |

Source

|

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261764-92-5 |

Source

|

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)